4'-(Trifluoromethyl)-2,2,2,3'-tetrafluoroacetophenone
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Overview
Description
4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone is an organofluorine compound characterized by the presence of both trifluoromethyl and tetrafluoroacetophenone groups. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone typically involves the introduction of trifluoromethyl and tetrafluoroacetophenone groups into an aromatic ring. One common method includes the reaction of trifluoroacetyl chloride with a suitable aromatic compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties that may enhance drug efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted aromatic compound with similar chemical properties but different applications.
Trifluorotoluene: A simpler trifluoromethyl-substituted aromatic compound used in various chemical syntheses.
Trifluoromethylbenzene: A basic trifluoromethyl-substituted benzene derivative with applications in organic synthesis.
Uniqueness: 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethyl and tetrafluoroacetophenone groups, which impart distinct chemical reactivity and stability. This combination makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Properties
Molecular Formula |
C9H3F7O |
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Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3H |
InChI Key |
RWWVCHRLHDTHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
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